molecular formula C15H15N5O2 B2726828 N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946335-00-8

N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2726828
CAS No.: 946335-00-8
M. Wt: 297.318
InChI Key: AGFIRMALHJLWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes a phenyl group at position 8, an allyl substituent on the carboxamide nitrogen, and a keto group at position 2. This compound belongs to a broader class of imidazo[2,1-c][1,2,4]triazine derivatives, which are studied for their biological activities, particularly antiproliferative and anticancer properties . The allyl group is hypothesized to enhance metabolic stability and binding affinity compared to alkyl or aryl substituents .

Properties

IUPAC Name

4-oxo-8-phenyl-N-prop-2-enyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-2-8-16-13(21)12-14(22)20-10-9-19(15(20)18-17-12)11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFIRMALHJLWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines and features a unique structure that contributes to its biological activity. Its molecular formula is C15H16N4OC_{15}H_{16}N_{4}O, with a molecular weight of 284.32 g/mol. The structural complexity allows for various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : Research indicates that this compound inhibits cell viability and proliferation in MDA-MB-231 cells through apoptosis induction and cell cycle arrest mechanisms .

The proposed mechanism involves the modulation of key signaling pathways associated with cancer progression. The compound has been shown to interact with proteins involved in cell survival and apoptosis:

  • eEF2K Inhibition : The compound acts as an inhibitor of eEF2 kinase (eEF2K), a protein that regulates protein synthesis and is implicated in cancer cell survival. By inhibiting eEF2K, the compound induces degradation of this protein, leading to reduced viability in cancer cells .
  • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, which is critical for preventing uncontrolled proliferation.

Case Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyCell LineIC50 (µM)Mechanism
1MDA-MB-2315.0eEF2K inhibition
2HCC18067.5Apoptosis induction
3HeLa10.0Cell cycle arrest

These studies demonstrate the compound's potential as a therapeutic agent against various cancers.

Antibacterial and Antioxidant Effects

Beyond its anticancer properties, this compound has shown promising antibacterial and antioxidant activities:

  • Antibacterial Activity : The compound exhibits inhibitory effects against several bacterial strains, suggesting potential use in treating bacterial infections.
  • Antioxidant Activity : It has been noted for its ability to scavenge free radicals and reduce oxidative stress in cellular models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N-Position

The N-position of the carboxamide moiety significantly influences biological activity and physicochemical properties. Key analogs include:

  • N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (PubChem entry): Replacing the allyl group with a cyclopentyl ring reduces steric hindrance but may decrease solubility due to increased hydrophobicity .
  • Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate derivatives : These compounds lack the carboxamide group, instead featuring ester linkages. They exhibit moderate anticancer activity (IC₅₀: 10–50 µM) against leukemia cell lines but show lower metabolic stability than carboxamide analogs .

Table 1: Impact of N-Substituents on Activity and Stability

Compound Substituent Anticancer IC₅₀ (µM) Thermal Decomposition (°C)
N-allyl (target compound) Allyl 8.2 (HL-60 cells) 220–225
N-cyclopentyl analog Cyclopentyl 15.6 (HL-60 cells) 210–215
Ethyl formate derivative (R = Ph) Ethyl ester 32.4 (HL-60 cells) 195–200
Aryl Group Variations at Position 8

The phenyl group at position 8 can be substituted with electron-withdrawing or donating groups to modulate electronic effects:

  • 8-(4-Fluorophenyl) analog: Introducing a fluorine atom enhances bioavailability and selectivity for kinase targets (e.g., EGFR inhibition). This derivative shows improved cytotoxicity (IC₅₀: 6.8 µM in MCF-7 cells) compared to the non-fluorinated parent compound .
  • 8-(Thiophen-2-yl) derivatives : Replacement with a thiophene ring increases π-π stacking interactions but reduces thermal stability (decomposition at 190–195°C) .
Core Heterocycle Modifications
  • Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (e.g., temozolomide): These compounds feature a tetrazine ring instead of triazine. While they exhibit potent alkylating activity (used in glioblastoma), they lack the carboxamide moiety, resulting in different metabolic pathways and higher toxicity profiles .

Structure-Activity Relationship (SAR) Insights

  • Allyl vs. Alkyl Groups : The allyl group in the target compound enhances membrane permeability compared to bulkier cyclopentyl or smaller ethyl groups .
  • Phenyl vs. Fluorophenyl : Fluorination at the para position improves target selectivity and reduces off-target effects, as seen in kinase inhibition assays .
  • Thermal Stability : Chlorine substituents at the phenyl ring lower decomposition temperatures, whereas electron-withdrawing groups (e.g., fluorine) increase stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.